molecular formula C13H14Cl2N2O2 B4841098 N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide

N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide

Cat. No. B4841098
M. Wt: 301.16 g/mol
InChI Key: AZBKTIYCPARLSD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. DPA belongs to the class of N-aryl substituted acetamides and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

DPA has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. DPA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. DPA has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the frequency and severity of seizures and a reduction in pain and inflammation.
Biochemical and Physiological Effects
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. DPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in pain and inflammation.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive, making it an attractive compound for research purposes. However, DPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, DPA has poor bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on DPA. One area of research is the development of more potent and selective analogs of DPA that can be used for the treatment of various diseases. Another area of research is the investigation of the potential use of DPA in combination with other drugs to enhance its therapeutic effects. Additionally, the mechanisms of action of DPA need to be further elucidated to understand its full therapeutic potential.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide, or DPA, is a chemical compound that has shown promising results for its potential therapeutic applications. DPA has been extensively studied for its anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The synthesis of DPA involves the reaction between 3,4-dichloroaniline and piperidin-2-one in the presence of acetic anhydride. While DPA has several advantages for lab experiments, it also has some limitations. Future research on DPA should focus on the development of more potent and selective analogs, investigation of combination therapies, and further elucidation of its mechanisms of action.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-10-5-4-9(8-11(10)15)16-12(18)13(19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBKTIYCPARLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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